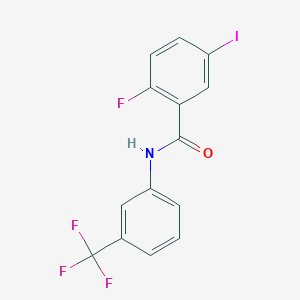![molecular formula C5H3N5O2 B13770549 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione CAS No. 54185-68-1](/img/structure/B13770549.png)
1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione is a heterocyclic compound with a unique structure that combines elements of pyrimidine and triazine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones, followed by nitrosation with nitrous acid and intramolecular cyclization . Another method involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of DMF .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the triazine ring, leading to the formation of partially hydrogenated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at positions 2 and 7 of the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antibacterial and antifungal activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its biological effects. For example, some derivatives have been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and repair .
Comparación Con Compuestos Similares
1,2,4-Triazine-3,5-dione: Shares a similar triazine ring structure but lacks the fused pyrimidine ring.
Pyrimido[1,2-a][1,3,5]triazin-6-ones: These compounds have a similar fused ring system but differ in the position and type of substituents.
1,2,4-Triazoline-3,5-dione: Another related compound with a triazine ring, often used in Diels-Alder reactions.
Uniqueness: 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione is unique due to its specific ring fusion and the potential for diverse chemical modifications. This structural uniqueness allows for the exploration of various biological activities and the development of novel materials .
Propiedades
Número CAS |
54185-68-1 |
|---|---|
Fórmula molecular |
C5H3N5O2 |
Peso molecular |
165.11 g/mol |
Nombre IUPAC |
2,6-dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione |
InChI |
InChI=1S/C5H3N5O2/c11-4-2-3(6-1-7-4)9-10-5(12)8-2/h1H,(H,8,10,12)(H,6,7,9,11) |
Clave InChI |
LPJIMSGQKAAJES-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=NNC(=O)N=C2C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


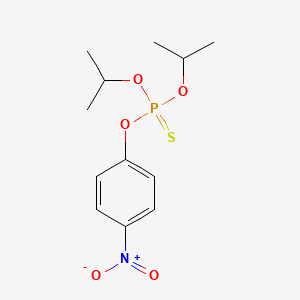
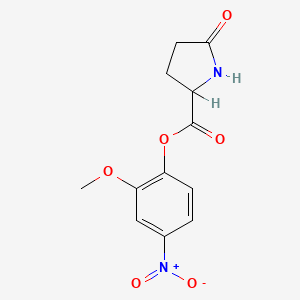
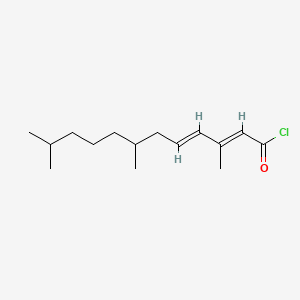
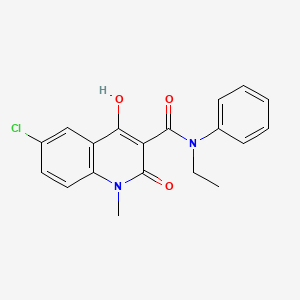
![1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride](/img/structure/B13770498.png)
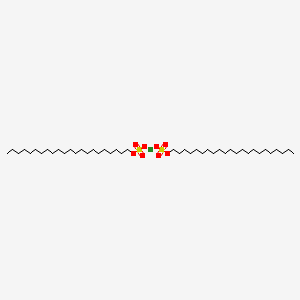
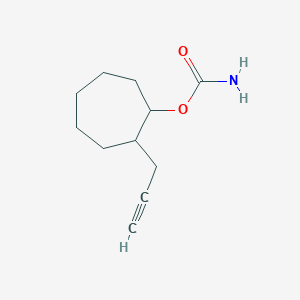
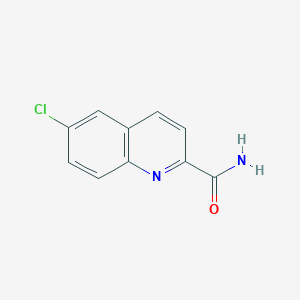
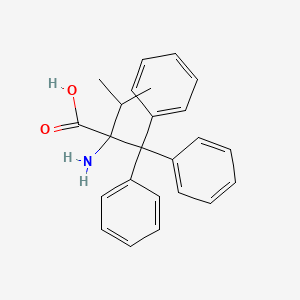
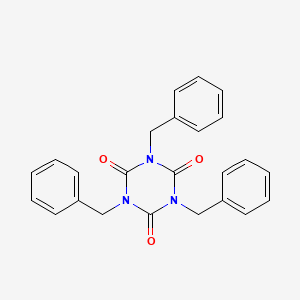
![6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine](/img/structure/B13770541.png)
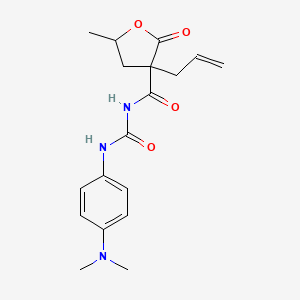
![Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate](/img/structure/B13770560.png)
